2-Fluoroadenine
Overview
Description
2-Fluoroadenine: is a fluorinated derivative of adenine, a purine nucleobase. It is characterized by the substitution of a fluorine atom at the 2-position of the adenine molecule. This compound is known for its significant biological activity and is used in various scientific research applications, particularly in the fields of chemistry, biology, and medicine .
Mechanism of Action
Target of Action
2-Fluoroadenine (2-FA) is a toxic adenine antimetabolite . Its primary target is the adenine phosphoribosyltransferase (APT) gene in both bacterial and eukaryotic cells . APT is an enzyme involved in the purine salvage pathway, which recycles purines to form nucleotides. Mutants or knockouts for APT, which are resistant to 2-FA, can be selected .
Mode of Action
2-FA acts as an inhibitor of blood-platelet adhesion . When combined with actinobolin, it produces a greater combined effect of preventing or treating infections . It is also used in cancer treatments, specifically to treat head and neck cell carcinoma by progressively removing RNA and protein synthesis within tumor cells .
Biochemical Pathways
2-FA affects the purine salvage pathway by inhibiting the APT enzyme . This inhibition disrupts the normal function of the pathway, leading to a decrease in the production of nucleotides. The downstream effects of this disruption can lead to cell death, making 2-FA a useful tool in laboratory biological research for counterselection .
Pharmacokinetics
It is known that 2-fa is a metabolite of 9-beta-d-arabinofuranosyl-2-fluoroadenine (f-ara-a), a compound that has been examined in different biological systems . More research is needed to fully understand the ADME properties of 2-FA and their impact on its bioavailability.
Result of Action
The result of 2-FA’s action is the inhibition of cell growth and proliferation. This is achieved through its interaction with the APT enzyme and the subsequent disruption of the purine salvage pathway . In cancer treatments, 2-FA has been used to treat head and neck cell carcinoma by the progressive removal of RNA and protein synthesis within tumor cells .
Biochemical Analysis
Biochemical Properties
2-Fluoroadenine interacts with adenine phosphoribosyltransferase (APT) genes . It is used for counterselection of wildtype bacterial or eukaryotic genes, allowing for the selection of knockouts or mutants for APT, which are resistant to 2-FA .
Cellular Effects
In the cell, this compound is synthesized and exhibits a large range of antibacterial activity . It acts as an inhibitor of blood-platelet adhesion, and when combined with actinobolin, it produces a greater combined effect of preventing or treating infections . In cancer treatments, this compound has been used to treat head and neck cell carcinoma by the progressive removal of RNA and protein synthesis within tumor cells .
Molecular Mechanism
This compound phosphate is rapidly dephosphorylated to 2-fluoro-ara-A and then phosphorylated intracellularly by deoxycytidine kinase to the active triphosphate, 2-fluoro-ara-ATP . This metabolite appears to act by inhibiting DNA polymerase alpha, ribonucleotide reductase, and DNA primase, thus inhibiting DNA synthesis .
Temporal Effects in Laboratory Settings
The effects of this compound on human microvascular endothelial cells (HMECs) and dermal and alveolar epithelial cell lines were observed after 48 hours of culture when it is used in pharmacologically relevant concentrations .
Metabolic Pathways
The metabolic pathway of this compound involves its conversion to 2-fluoro-ara-A, which is then phosphorylated intracellularly by deoxycytidine kinase to the active triphosphate, 2-fluoro-ara-ATP .
Transport and Distribution
It is known that this compound enters cells and accumulates mainly as the 5′-triphosphate, 2-fluoro-ara-ATP .
Subcellular Localization
Given its role as an adenine antimetabolite and its interactions with adenine phosphoribosyltransferase (APT) genes, it is likely that it is localized where these interactions occur .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Fluoroadenine can be synthesized from 2,6-diaminopurine, an inexpensive and readily available compound. The synthesis involves the introduction of a fluorine atom at the 2-position of the adenine ring. This can be achieved through diazotization followed by fluorination. The diazotization step typically involves the use of a suitable nitrite, such as an organic alkyl nitrite or an alkali metal nitrite, under anhydrous conditions. The fluorination step can be carried out using hydrofluoric acid or hydrofluoric acid-amine complexes .
Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process aims to achieve high purity (at least 98%) directly from the crude product after washing and filtration, without the need for recrystallization or further purification steps .
Chemical Reactions Analysis
Types of Reactions: 2-Fluoroadenine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: These reactions can modify the purine ring structure, potentially altering the biological activity of the compound.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. Conditions typically involve the use of solvents like dimethyl sulfoxide (DMSO) and elevated temperatures.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions to achieve the desired transformations.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of this compound with different functional groups attached to the purine ring .
Scientific Research Applications
2-Fluoroadenine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: The compound is employed in genetic research for counterselection of wildtype bacterial or eukaryotic genes.
Medicine: this compound has been investigated for its potential use in cancer treatments, particularly for head and neck cell carcinoma.
Comparison with Similar Compounds
Adenine: The parent compound of 2-Fluoroadenine, lacking the fluorine substitution.
2-Chloroadenine: Similar to this compound but with a chlorine atom at the 2-position.
2-Bromoadenine: Similar to this compound but with a bromine atom at the 2-position.
Uniqueness of this compound: The presence of the fluorine atom in this compound imparts unique properties to the compound, such as increased stability and altered reactivity. These properties make it particularly useful in scientific research and pharmaceutical applications, where it can serve as a valuable tool for studying the effects of fluorinated nucleobases and developing new therapeutic agents .
Properties
IUPAC Name |
2-fluoro-7H-purin-6-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4FN5/c6-5-10-3(7)2-4(11-5)9-1-8-2/h1H,(H3,7,8,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKMPTBDYDNUJLF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=NC(=NC(=C2N1)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4FN5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80220264 | |
Record name | 2-Fluoroadenine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80220264 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
700-49-2 | |
Record name | 2-Fluoroadenine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=700-49-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Fluoroadenine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000700492 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Fluoroadenine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27364 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Fluoroadenine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80220264 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Fluoroadenine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-FLUOROADENINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2C8H3H4EBG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 2-fluoroadenine exert its cytotoxic effects?
A: this compound itself is a prodrug, meaning it needs to be metabolized inside the cell to exert its effects. The active metabolite, this compound 5’-triphosphate (F-ara-ATP), primarily inhibits DNA synthesis. [, , ]
Q2: Can you elaborate on how F-ara-ATP inhibits DNA synthesis?
A: F-ara-ATP competes with deoxyadenosine triphosphate (dATP) for incorporation into DNA. [] Once incorporated, it causes chain termination, effectively halting DNA strand elongation. [] This disruption of DNA synthesis ultimately leads to cell death. []
Q3: Are there other enzymes targeted by F-ara-ATP?
A: Yes, F-ara-ATP also inhibits ribonucleotide reductase (RR). [, , ] RR is a crucial enzyme involved in the synthesis of DNA building blocks. [] By inhibiting RR, F-ara-ATP further depletes the pool of dNTPs available for DNA replication, enhancing its cytotoxic effect. []
Q4: Does F-ara-ATP directly activate any enzymes?
A: Research suggests that F-ara-ATP directly activates deoxycytidine kinase (dCK). [, , ] This is significant because dCK is the rate-limiting enzyme responsible for the initial phosphorylation of both F-ara-A and cytosine arabinoside (ara-C). []
Q5: Can you explain the significance of F-ara-ATP activating dCK?
A: Activation of dCK by F-ara-ATP potentiates the intracellular accumulation of ara-CTP, the active metabolite of ara-C, leading to synergistic cytotoxic effects when F-ara-A and ara-C are used in combination. [, , , ]
Q6: Does this compound affect RNA metabolism?
A: Yes, unlike other nucleoside analogs like ara-C and ara-A, F-ara-A impacts RNA metabolism. [] It gets incorporated into RNA, mainly affecting RNA polymerase II activity. [] This incorporation leads to premature termination of RNA transcripts, hindering protein synthesis. []
Q7: Is this compound metabolized differently in various tissues?
A: Yes, research shows that this compound exhibits differential metabolism in various tissues. [, , ] Gastrointestinal mucosa and bone marrow, for instance, accumulate significantly lower levels of F-ara-ATP compared to tumor cells like P388 leukemia cells. [, ]
Q8: What is the molecular formula and weight of this compound?
A8: The molecular formula of this compound is C5H4FN5, and its molecular weight is 153.13 g/mol. [This information can be deduced from the chemical structure of this compound, which is widely available in scientific literature.]
Q9: Are there specific details regarding material compatibility or stability of this compound provided in the provided research?
A9: The provided research primarily focuses on the biological activity and metabolism of this compound. It doesn't delve into details about material compatibility or stability under various conditions.
Q10: Does the research discuss any catalytic properties or applications of this compound?
A10: The research primarily focuses on this compound as an antitumor agent. While it acts as a substrate for certain enzymes, its potential catalytic properties are not discussed in the provided research.
Q11: Has computational chemistry been used to study this compound?
A: While the provided research doesn't detail specific computational studies, it highlights the potential of QSAR models. [] QSAR models could be valuable in predicting the activity and potency of this compound analogs based on structural modifications. []
Q12: Does the research discuss any SHE (Safety, Health, and Environment) regulations related to this compound?
A12: The provided research primarily focuses on the biological and pharmacological aspects of this compound and does not address SHE regulations.
Q13: How is this compound metabolized in the body (ADME)?
A: F-ara-AMP is rapidly dephosphorylated to this compound (F-ara-A) in plasma. [, ] F-ara-A then enters cells and undergoes phosphorylation by dCK to form F-ara-AMP, which is further phosphorylated to the active F-ara-ATP. [, , ] Elimination of F-ara-A occurs in multiple phases, with a terminal half-life of around 8 hours. [] It is primarily excreted in the urine, with a small percentage metabolized to 2-fluorohypoxanthine. []
Q14: How does the route of administration affect the pharmacokinetics of F-ara-AMP?
A: Intravenous administration of F-ara-AMP, especially as a continuous infusion, helps achieve and maintain therapeutically relevant plasma concentrations of F-ara-A, potentially minimizing toxicity associated with bolus injections. [, ]
Q15: What is the relationship between F-ara-ATP concentration and DNA synthesis inhibition?
A: Research demonstrates a clear link between F-ara-ATP concentration and DNA synthesis inhibition. [, ] Higher intracellular levels of F-ara-ATP correlate with greater inhibition of DNA synthesis. [, ]
Q16: Is there a correlation between F-ara-ATP levels and therapeutic efficacy?
A: Studies in mice bearing P388 leukemia demonstrated a relationship between F-ara-ATP levels, DNA synthesis inhibition, and therapeutic efficacy. [] Higher and sustained levels of F-ara-ATP in tumor cells correlated with a more significant reduction in tumor burden. []
Q17: What are the known mechanisms of resistance to this compound?
A17: Resistance to this compound can stem from several mechanisms:
Q18: What are the known toxicities associated with this compound?
A: Myelosuppression, primarily affecting white blood cells (granulocytopenia) and platelets (thrombocytopenia), is a dose-limiting toxicity observed in clinical trials. [] Neurotoxicity, although unpredictable, has been reported, particularly with high-dose bolus injections. []
Q19: Are there specific biomarkers that can predict response or toxicity to this compound?
A: While the research doesn't identify specific biomarkers, it suggests that measuring F-ara-ATP concentrations in leukemia cells could be valuable for monitoring treatment response. [, ] Further research is needed to identify reliable biomarkers for predicting efficacy and toxicity.
Q20: What strategies can improve the delivery of this compound to target tissues?
A: The research focuses on improving delivery by optimizing the administration schedule of F-ara-AMP. [, , ] Continuous intravenous infusion, for example, helps achieve and maintain therapeutically relevant plasma concentrations of F-ara-A while potentially mitigating toxicity. [, ] Further research into novel drug delivery systems, such as liposomal formulations or antibody-drug conjugates, could further enhance targeted delivery and therapeutic efficacy.
Q21: What analytical methods were employed to study this compound and its metabolites?
A: Researchers utilized high-performance liquid chromatography (HPLC) to measure the concentrations of F-ara-A and its metabolites, including F-ara-ATP, in various biological samples. [, , , , , ] They also employed radioactive labeling techniques using tritium ([3H]) to track the incorporation of F-ara-A into DNA and RNA. [, ]
Q22: Were any specific techniques used to assess DNA synthesis inhibition?
A: Researchers measured the incorporation of radiolabeled thymidine ([3H]thymidine) into DNA to assess the inhibitory effects of F-ara-A and its metabolites on DNA synthesis. [, , ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.